N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H14N4O4S2 and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit anti-inflammatory properties . They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
Similar benzothiazole derivatives have been reported to inhibit cox enzymes . These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that play a key role in inflammation .
Biochemical Pathways
The compound’s interaction with its targets leads to the inhibition of the COX enzymes, thereby suppressing the production of prostaglandins . This results in the reduction of inflammation, given that prostaglandins are key mediators of the inflammatory response.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . This can help alleviate symptoms in conditions where inflammation plays a key role.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-tubercular and anti-inflammatory activities . These compounds have shown inhibitory effects against Mycobacterium tuberculosis and have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Cellular Effects
The cellular effects of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide are not well-documented. Benzothiazole derivatives have been reported to exhibit inhibitory effects on various cellular processes. For instance, they have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting potential effects on bacterial cell division .
Molecular Mechanism
Benzothiazole derivatives have been suggested to act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which plays a crucial role in the synthesis of folate necessary for the synthesis of nucleic acids . Inhibition of DHPS prevents bacterial cell division, resulting in a bacteriostatic effect .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S2/c25-17(23-20-22-13-3-1-2-4-16(13)30-20)8-12-9-29-19(21-12)24-18(26)11-5-6-14-15(7-11)28-10-27-14/h1-7,9H,8,10H2,(H,21,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRRRQMICOOEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.